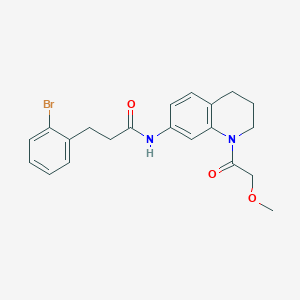

3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

CAS No.: 1797871-15-8

Cat. No.: VC5904315

Molecular Formula: C21H23BrN2O3

Molecular Weight: 431.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797871-15-8 |

|---|---|

| Molecular Formula | C21H23BrN2O3 |

| Molecular Weight | 431.33 |

| IUPAC Name | 3-(2-bromophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide |

| Standard InChI | InChI=1S/C21H23BrN2O3/c1-27-14-21(26)24-12-4-6-16-8-10-17(13-19(16)24)23-20(25)11-9-15-5-2-3-7-18(15)22/h2-3,5,7-8,10,13H,4,6,9,11-12,14H2,1H3,(H,23,25) |

| Standard InChI Key | MWCLGCRGRTUXHL-UHFFFAOYSA-N |

| SMILES | COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3Br |

Introduction

Chemical Structure and Functional Group Analysis

The compound 3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide features a multifaceted structure with distinct pharmacophoric elements:

Core Scaffold

-

Tetrahydroquinoline moiety: A partially saturated quinoline ring system (1,2,3,4-tetrahydroquinoline) serves as the central scaffold. This structure is prevalent in bioactive molecules due to its ability to interact with hydrophobic pockets in enzymes or receptors .

-

2-Methoxyacetyl substitution: At the 1-position of the tetrahydroquinoline, a 2-methoxyacetyl group introduces both electron-donating (methoxy) and hydrogen-bonding (acetyl) functionalities, potentially enhancing target binding affinity.

Substituent Groups

-

2-Bromophenyl propanamide chain: A propanamide linker connects the tetrahydroquinoline core to a 2-bromophenyl group. The bromine atom adds steric bulk and electron-withdrawing effects, which may influence metabolic stability and intermolecular interactions .

-

Amide bond: The propanamide linkage provides rigidity and participates in hydrogen-bonding networks, a critical feature for molecular recognition in biological systems.

Table 1: Theoretical Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₂₄BrN₃O₃ |

| Molecular Weight | 482.35 g/mol |

| LogP (Predicted) | ~3.2 (Moderate lipophilicity) |

| Hydrogen Bond Donors | 2 (Amide NH, tetrahydroquinoline NH) |

| Hydrogen Bond Acceptors | 4 (Amide O, two ether O, acetyl O) |

Synthetic Strategies and Reaction Pathways

While no direct synthesis of this compound is documented, plausible routes can be inferred from analogous reactions in the literature .

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

-

1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine

-

3-(2-Bromophenyl)propanoic acid

-

Coupling reagents for amide bond formation

Step 1: Synthesis of 1-(2-Methoxyacetyl)-1,2,3,4-Tetrahydroquinolin-7-Amine

-

Quinoline reduction: Catalytic hydrogenation of 7-nitroquinoline yields 7-amino-1,2,3,4-tetrahydroquinoline.

-

Acylation: Reaction with 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) introduces the 2-methoxyacetyl group .

Step 2: Preparation of 3-(2-Bromophenyl)Propanoic Acid

-

Friedel-Crafts acylation: Bromobenzene reacts with acrylic acid in the presence of Lewis acids (e.g., AlCl₃) to form 3-(2-bromophenyl)propanoic acid.

Step 3: Amide Coupling

-

Activation: The carboxylic acid is converted to an acid chloride using oxalyl chloride or thionyl chloride .

-

Coupling: Reaction of the acid chloride with the tetrahydroquinoline amine under Schotten-Baumann conditions forms the final amide.

Table 2: Hypothetical Reaction Conditions

| Step | Reagents/Conditions | Yield (Predicted) |

|---|---|---|

| 1 | H₂ (1 atm), Pd/C, EtOH, 25°C, 12h | 85% |

| 2 | 2-Methoxyacetyl chloride, Et₃N, DCM, 0°C→25°C | 78% |

| 3 | Oxalyl chloride, DMF (cat.), DCM, 1h | 90% |

| 4 | Et₃N, DCM, 0°C→25°C, 2h | 65% |

Physicochemical and Spectroscopic Characterization

Predicted Spectral Data

-

¹H NMR (CDCl₃):

-

δ 7.45–7.30 (m, 4H, aromatic H from bromophenyl)

-

δ 6.85 (d, J=8.5 Hz, 1H, tetrahydroquinoline H-8)

-

δ 4.20 (s, 2H, -OCH₂CO-)

-

δ 3.40 (s, 3H, -OCH₃)

-

-

LC-MS: [M+H]⁺ m/z 483.3 (calc. 482.35)

Solubility and Stability

-

Solubility: Moderate solubility in DMSO (>10 mM), poor aqueous solubility (<0.1 mg/mL at pH 7.4).

-

Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to the amide bond.

Challenges and Future Research Directions

Synthetic Optimization

-

Stereochemical control: The tetrahydroquinoline core may require asymmetric synthesis to isolate bioactive enantiomers.

-

Green chemistry approaches: Replace halogenated solvents (e.g., DCM) with safer alternatives in coupling steps .

Target Validation

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume